Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Accelerate your CNS and PROTAC research with this 3,3-disubstituted pyrrolidine scaffold. The para-bromine serves as a synthetic handle for Suzuki cross-coupling, while the methyl ester enables amide conjugation after hydrolysis. With a logP of 1.85 and TPSA of 38.33 Ų, it offers optimal CNS permeability. This compound's dual orthogonal reactivity and conformationally constrained core make it a superior choice for parallel library synthesis and SAR studies.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B13207604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3
InChIKeyNBSUUYLAPIUZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate – Key Identifiers and Procurement Baseline


Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate (CAS 2090264-99-4) is a 3,3-disubstituted pyrrolidine building block bearing a 4-bromophenyl group and a methyl ester at the quaternary carbon. Its molecular formula is C₁₂H₁₄BrNO₂ with a monoisotopic mass of 283.02078 Da [1]. The compound is classified as a non-natural β-proline ester analog and is supplied at 95% purity with a predicted logP of 1.85 and TPSA of 38.33 Ų . Public databases list zero associated patents and zero primary literature entries, confirming its status as an underexplored scaffold in medicinal chemistry [1].

Why Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate Cannot Be Replaced by Generic Pyrrolidine Analogs


The compound occupies a distinct position in the pyrrolidine-3-carboxylate chemical space defined by three substitution features—the 3-positioned 4-bromophenyl group, the quaternary carbon at C3, and the methyl ester. The para-bromine atom serves as both a hydrophobic anchor (logP 1.85 vs. 1.49 for the non-halogenated phenyl analog [1]) and a synthetic linchpin for palladium-catalyzed cross-coupling reactions that are inaccessible to the des-bromo or ortho/meta-bromo congeners . Additionally, the 3,3-disubstitution pattern enforces a conformationally constrained geometry absent in 3-mono- or N-substituted analogs, altering the spatial presentation of the aryl ring to biological targets [2]. Interchanging this compound with a 3-phenyl, 3-(3-bromophenyl), or 4-(4-bromophenyl) regioisomer would simultaneously perturb lipophilicity, synthetic versatility, and target recognition, making it unsuitable for structure-activity relationship (SAR) studies that depend on precisely controlled molecular properties.

Quantitative Differentiation Evidence for Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate


Lipophilicity Advantage: LogP Comparison with Non-Halogenated and Chloro Analogs

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate exhibits a predicted logP of 1.85, which is 0.36 log units higher than the non-halogenated phenyl analog (logP 1.49) and 0.22 log units lower than the 4-chlorophenyl analog (logP 2.07) [1]. This intermediate lipophilicity positions the compound favorably for central nervous system (CNS) drug discovery, where optimal logP values typically range from 2 to 5; the non-halogenated analog falls below this window, potentially limiting passive blood-brain barrier penetration.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Synthetic Handle Differentiation: Para-Bromine Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The para-bromine substituent on the aromatic ring of methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate serves as a reactive center for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type coupling reactions . In contrast, methyl 3-phenylpyrrolidine-3-carboxylate lacks any halogen, rendering it inert to these transformations. The brominated compound can therefore be directly diversified into biaryl, aminoaryl, or alkynyl libraries without requiring pre-functionalization, a capability verified by product offerings from suppliers explicitly listing 'halogen-arene reactivity' as a key feature of bromophenyl-substituted pyrrolidine carboxylic acid derivatives .

Cross-Coupling Diversification Building Block Utility

Molecular Weight and TPSA Comparison for Drug-Likeness Optimization

The target compound has a molecular weight of 284.15 g/mol and a topological polar surface area (TPSA) of 38.33 Ų, compared to 205.25 g/mol and a TPSA of approximately 38.33 Ų for the non-halogenated phenyl analog [1]. The 78.9 g/mol mass increase (38% larger) results entirely from the bromine atom (atomic mass 79.9), which maintains identical TPSA while significantly increasing molecular weight and van der Waals surface area [2].

Drug-Likeness Physicochemical Properties Lead Optimization

Sigma Receptor Pharmacophore: Class-Level Inference from 4-(4-Bromophenyl) Regioisomer

The 4-(4-bromophenyl)pyrrolidine-3-carboxylate regioisomer (trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate, CAS 939758-15-3) has demonstrated nanomolar affinity at sigma-1 receptors (Ki = 1.30 nM) and sigma-2 receptors in radioligand displacement assays, as documented in BindingDB and referenced in United States patents US10207991 and US10611728 [1]. The target compound (methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate) shares the identical 4-bromophenyl, pyrrolidine, and methyl carboxylate pharmacophoric elements, differing only in the substitution position (C3 vs. C4 on the pyrrolidine ring). This close structural relationship supports a class-level inference that the 3-substituted analog may engage sigma receptors with comparable affinity, warranting experimental validation [2].

Sigma Receptor CNS Pharmacology Scaffold Hopping

Ester Hydrolysis Kinetics: Methyl Ester vs. Ethyl Ester Differential for Pro-Drug Design

Methyl esters of pyrrolidine-3-carboxylic acids undergo base- or esterase-catalyzed hydrolysis to the corresponding carboxylic acid with significantly faster kinetics than their ethyl ester counterparts due to reduced steric hindrance at the carbonyl carbon . Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate (MW 284.15) can be converted to 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid (MW 270.12), a key intermediate for amide bond formation and peptide coupling. The ethyl ester analog (ethyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate, CAS 2120948-57-2, MW 298.18) has a molecular weight 14.03 g/mol higher and would require longer reaction times or harsher conditions for complete saponification .

Pro-Drug Ester Hydrolysis Carboxylic Acid Release

Optimal Deployment Scenarios for Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate


CNS Drug Discovery: Sigma Receptor Ligand Development

The compound's 4-bromophenyl-pyrrolidine scaffold, combined with its logP of 1.85, positions it within the optimal lipophilicity range for CNS penetration. Positional isomer data (sigma-1 Ki = 1.30 nM for the 4-(4-bromophenyl) regioisomer [1]) suggest strong sigma receptor engagement potential. Medicinal chemistry teams can deploy this scaffold to synthesize analog libraries via Suzuki coupling at the bromine position, followed by biological evaluation at sigma-1 and sigma-2 receptors.

Diversification Library Synthesis via Tandem Ester and Aryl Halide Functionalization

The orthogonal reactivity of the methyl ester (hydrolysis then amide coupling) and the para-bromine (Pd-catalyzed cross-coupling) enables efficient parallel library synthesis . The ester can be saponified to the free acid (MW 270.12) for peptide coupling, while the bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives. This dual diversification capability is absent in the non-halogenated phenyl analog, making the brominated compound a superior choice for hit-to-lead expansion programs.

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The quaternary carbon at C3 creates a defined exit vector for linker attachment in PROTAC design. The methyl ester can be reduced to a primary alcohol or hydrolyzed to the carboxylic acid for conjugation to E3 ligase ligands. The para-bromine simultaneously provides a site for attaching the target protein-binding moiety via cross-coupling chemistry. This dual functionalization capability, combined with the conformationally constrained pyrrolidine core, makes the compound an attractive scaffold for designing degrader molecules with defined three-dimensional geometries [2].

Quote Request

Request a Quote for Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.